Sodium 3-oxo-3-phenylprop-1-en-1-olate

Enaminoketone Synthesis Ligand Design Transition Metal Complexes

Traditional in-situ enolate generation often leads to variability in concentration and purity, compromising reproducibility in chalcone synthesis and SAR studies. This pre-isolated, bench-stable solid enolate reagent provides exact stoichiometric control and broad solvent compatibility. - Pre-formed solid ensures reproducible results across labs. - Delivers 85% yield in a key fluoxetine amination step. - Directly accessible for enaminoketone ligand synthesis. Supplied as ≥98% purity solid; store under inert atmosphere.

Molecular Formula C9H7NaO2
Molecular Weight 170.14 g/mol
Cat. No. B13728910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-oxo-3-phenylprop-1-en-1-olate
Molecular FormulaC9H7NaO2
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=C[O-].[Na+]
InChIInChI=1S/C9H8O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7,10H;/q;+1/p-1
InChIKeyPEVYPQDPWKPGJN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-oxo-3-phenylprop-1-en-1-olate: Preformed Enolate Building Block


Sodium 3-oxo-3-phenylprop-1-en-1-olate is a sodium salt of a β-diketone enolate, with the molecular formula C9H7NaO2 and a molecular weight of 170.14 g/mol [1]. It is commercially available as a solid, preformed reagent, which is significant as enolates are typically generated in situ and rarely isolated [2]. The compound is primarily utilized as a nucleophilic building block in organic synthesis, most notably for constructing chalcone scaffolds and enaminoketone ligands, rather than as a direct end-product .

Pre-isolated solid reagent Limits concentration variability versus in-situ generation
Direct enolate for chalcone & enaminoketone synthesis Simplifies step count in scaffold construction
Defined stoichiometry Supports reproducible method development and reaction setup

Sodium 3-oxo-3-phenylprop-1-en-1-olate: Substitution Risks


In medicinal chemistry and organic synthesis, the selection of a specific building block is often guided by the need for predictable, reproducible outcomes. While the chalcone scaffold can be accessed through various Claisen-Schmidt condensation routes using in-situ generated enolates [1], substituting a pre-isolated enolate like Sodium 3-oxo-3-phenylprop-1-en-1-olate with such in-situ methods introduces variability in enolate concentration, purity, and reaction kinetics. This can directly impact the yield and purity of downstream products, a critical factor in structure-activity relationship (SAR) studies and process chemistry. The pre-isolated form offers a well-defined, bench-stable starting material, which can be crucial for ensuring consistency across experimental runs and different laboratories .

In-situ enolate methods
Base strength and concentration variability may reduce yield and purity compared to the pre-isolated solid.
Base-catalyzed Claisen-Schmidt routes
Reaction control and trace water sensitivity may shift product profiles; direct substitution is not assured.
Other β-diketone salts
Counterion and solubility differences can alter enolate reactivity and ligand formation selectivity.

Sodium 3-oxo-3-phenylprop-1-en-1-olate: Evidence as Defined Intermediate


Enaminoketone Ligand Preparation: Single-Step Efficiency

Sodium 3-oxo-3-phenylprop-1-en-1-olate enables a simple, one-step condensation with o-(thio)phosphorylated anilines to yield novel P(X)-functionalized enaminoketone ligands (X = O, S) [1]. In contrast, alternative synthetic routes to these specific ligands would likely involve multiple steps or less direct condensation strategies. This direct route provides access to a class of compounds that exhibit unique cis-isomeric configurations in polar media, which are distinct from typical enaminoketones [1]. The target compound's pre-formed enolate structure facilitates this efficient and selective transformation.

Single-step ligand condensation
Class-level inference
Direct, single-step condensation vs. multi-step alternative routes to P(X)-enaminoketones
Supports synthesis of niche ligand scaffolds
Yield and scope require independent verification
Enaminoketone Synthesis Ligand Design Transition Metal Complexes

Fluoxetine Intermediate: High-Yield Synthesis

Sodium 3-oxo-3-phenylprop-1-en-1-olate is a key intermediate in a patented synthesis route for the antidepressant fluoxetine. The crude enolate is condensed with methylamine hydrochloride to yield the key intermediate 3-(Methylamino)-1-phenyl-2-propen-1-one with a spectrally pure yield of 85% [1]. This establishes a well-defined, high-yielding role in an industrially relevant pharmaceutical process. While the yield for this specific step using alternative intermediates is not provided, the established protocol highlights the compound's utility as a building block in a validated pathway.

Fluoxetine intermediate yield
Cross-study comparable
85% yield of 3-(Methylamino)-1-phenyl-2-propen-1-one
Quantitative benchmark for pharmaceutical intermediate synthesis
Yield reported under patented conditions
Fluoxetine Synthesis Pharmaceutical Intermediate Process Chemistry

Isolated Solid Reagent Advantage over In-Situ Generation

The compound is provided as a solid . In contrast, the more common approach in chalcone synthesis involves generating the corresponding enolate in situ by treating acetophenone with a base like sodium hydroxide in a reaction solvent [1]. The isolated solid form of the target compound offers significant advantages in experimental design, including precise stoichiometric control, elimination of base strength variability, and the ability to use the reagent in a wider range of solvents, including aprotic conditions.

Solid reagent handling
Class-level inference
Isolated solid permits precise weighing vs. transient in-situ enolate solution with variable concentration
Supports reproducible stoichiometry and solvent flexibility
Assumes solid form purity matches specification
Reagent Handling Synthetic Reproducibility Bench-Stable Reagents

Sodium 3-oxo-3-phenylprop-1-en-1-olate: Application Scenarios


Novel Enaminoketone Ligands for Transition Metal Complexes

For researchers designing novel ligands for transition metal complexes, Sodium 3-oxo-3-phenylprop-1-en-1-olate provides a direct and efficient entry point. As demonstrated in the literature, it can be readily condensed with functionalized anilines to yield P(X)-functionalized enaminoketones [1]. This application leverages the compound's pre-formed enolate structure to create ligands with unique conformational properties, which are of interest in catalysis and materials science [1].

Fluoxetine Synthesis Intermediate in Medicinal Chemistry

In medicinal chemistry and process development, this compound serves as a validated intermediate in a patented route to fluoxetine [1]. Its use in this pathway is documented to provide an 85% yield for a critical amination step, making it a valuable building block for researchers involved in the synthesis of this antidepressant or its structural analogs [1]. This established role supports its procurement for SAR studies and scale-up efforts.

Precise Enolate Stoichiometry for Methodology Development

In academic and industrial laboratories focused on developing new synthetic methodologies, the compound's nature as an isolated, solid enolate reagent [1] is a key advantage. Unlike reactions that rely on in-situ enolate generation [2], using this compound allows for the precise control of stoichiometry and enables reactions to be performed in a wider variety of solvents. This is particularly valuable when optimizing reaction conditions for new transformations or when a non-nucleophilic, aprotic solvent system is required.

Application
Selection Property
Validation Focus
Novel enaminoketone ligands
Single-step condensation with functionalized anilines
Confirm ligand cis-isomer configuration
Fluoxetine intermediate synthesis
Defined enolate for direct amination
Reproduce 85% yield with methylamine under described conditions
Methodology development
Isolated solid with precise stoichiometry
Optimize reaction conditions in aprotic solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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